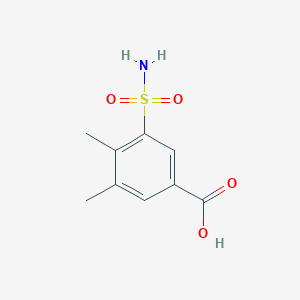

1H-吡咯-3-乙酸,2,5-二甲基-1-(4-甲苯基)-

描述

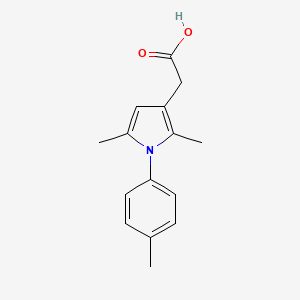

The compound “1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-” is a type of pyrrole derivative. Pyrrole is a five-membered heterocyclic compound with a nitrogen atom. It is known for its diverse biological activities and is a key scaffold in many pharmacologically active compounds . The presence of this nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. For instance, the Paal-Knorr pyrrole synthesis is a common method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . In a specific study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids .Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be analyzed using various techniques. In one study, a molecular docking investigation was conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions. For instance, in ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can occur, yielding substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also occur in a highly regioselective manner to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be determined through various methods. For instance, the molecular weight of a related compound, (2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid, is 153.18 g/mol . Other computed properties include XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, and others .科学研究应用

合成与药理应用

- 吡咯基甲酰胺的合成: 使用各种吡咯化合物合成了具有潜在药理学价值的新型 1H-1-吡咯基甲酰胺,展示了在药理学中的多种应用 (Bijev, Prodanova, & Nankov,2003).

- 新型抗菌剂: 合成了一系列吡咯衍生物,包括所讨论的化合物,并评估了它们的抗菌活性。这些衍生物在抑制细菌和真菌生长方面显示出有希望的结果,表明它们作为抗菌剂的潜力 (Hublikar 等人,2019).

- 镇痛活性: 一些吡咯衍生物已被确定为开发镇痛剂的潜在平台。这些化合物在小鼠中显示出剂量依赖性镇痛活性,突出了它们在疼痛管理中的潜力 (Danchev 等人,2006).

化学和物理性质

- 化学反应性和结构: 研究了类似吡咯衍生物与其他化合物的反应特征。通过红外和核磁共振光谱测定的这些化合物的结构和反应性,提供了对相关吡咯化合物的化学性质的见解 (Mukovoz 等人,2015).

- 缓蚀: 吡咯衍生物因其在酸性环境中抑制碳钢腐蚀的有效性而受到研究。它们在盐酸溶液中与钢表面形成化学吸附键的能力使它们在防腐蚀中具有价值 (Zarrouk 等人,2015).

作用机制

Target of Action

It is known that pyrrole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that pyrrole derivatives can interact with their targets in a variety of ways, leading to different biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.

Biochemical Pathways

It is known that pyrrole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially influence a variety of biochemical pathways and their downstream effects.

Result of Action

Given the wide range of biological activities associated with pyrrole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

属性

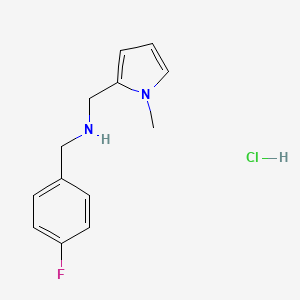

IUPAC Name |

2-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-4-6-14(7-5-10)16-11(2)8-13(12(16)3)9-15(17)18/h4-8H,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVCVTSSMHFGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195432 | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- | |

CAS RN |

42779-84-0 | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)

![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)

![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)